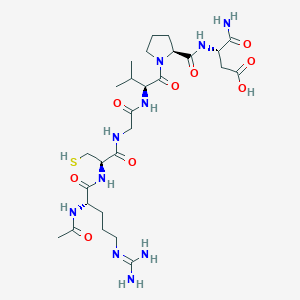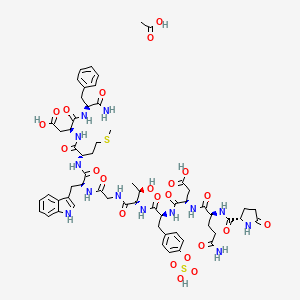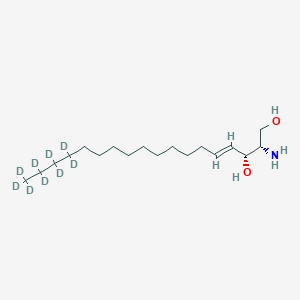
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
Overview
Description
Sphingosine-d9 (d18:1) is a deuterated form of sphingosine, a bioactive lipid molecule that plays a crucial role in various cellular processes. It is primarily used as an internal standard for the quantification of sphingosine in mass spectrometry analyses . Sphingosine itself is formed from the breakdown of ceramide and is involved in cell signaling pathways that regulate cell proliferation, survival, migration, and morphogenesis .
Preparation Methods
The synthesis of sphingosine-d9 (d18:1) involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through chirospecific methods using D-galactose The synthetic route typically involves multiple steps, including the protection of functional groups, selective deuteration, and deprotection to yield the final product
Chemical Reactions Analysis
Sphingosine-d9 (d18:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a potent signaling molecule.
Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases 1 and 2 to produce sphingosine-1-phosphate.
Substitution: Sphingosine can participate in substitution reactions, where its amino group can be modified.
Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and oxidizing agents for oxidation. The major products formed from these reactions are sphingosine-1-phosphate and other phosphorylated derivatives .
Scientific Research Applications
Sphingosine-d9 (d18:1) is widely used in scientific research for:
Quantification: As an internal standard in mass spectrometry for the accurate quantification of sphingosine levels in biological samples.
Cell Signaling Studies: Investigating the role of sphingosine and its derivatives in cell signaling pathways.
Disease Research: Studying the involvement of sphingosine in diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
Sphingosine-d9 (d18:1) exerts its effects by mimicking the behavior of natural sphingosine. It inhibits protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase . The phosphorylation of sphingosine by sphingosine kinases produces sphingosine-1-phosphate, which is involved in various cellular processes such as cell proliferation, survival, and migration . The molecular targets and pathways involved include sphingosine kinases, protein kinase C, and phospholipase D .
Comparison with Similar Compounds
Sphingosine-d9 (d18:1) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Sphingosine (d181): The non-deuterated form of sphingosine, which is also involved in cell signaling and metabolic pathways.
Sphinganine (d180): A saturated analog of sphingosine that plays a role in sphingolipid metabolism.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine with potent signaling properties.
Sphingosine-d9 (d18:1) stands out due to its use in precise quantification and its stability in mass spectrometry analyses .
Properties
IUPAC Name |
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-ZVPCYXOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


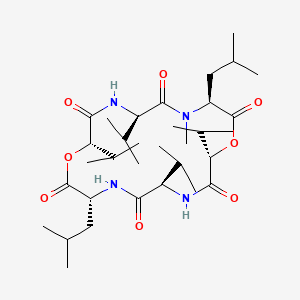
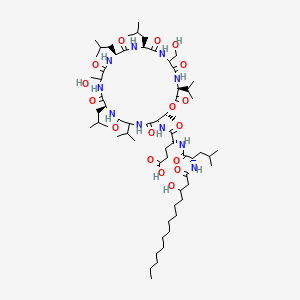
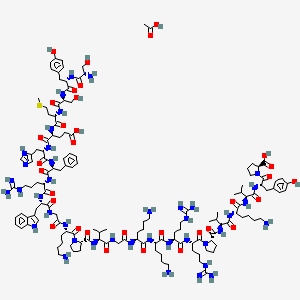
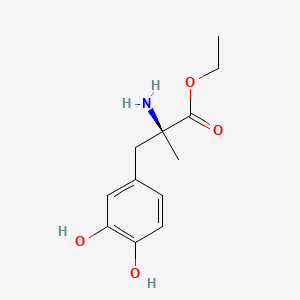
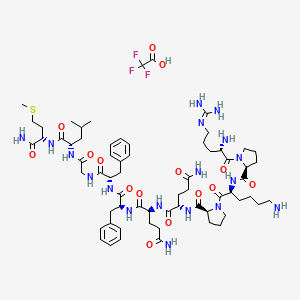
![[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]azanium;acetate](/img/structure/B8069864.png)
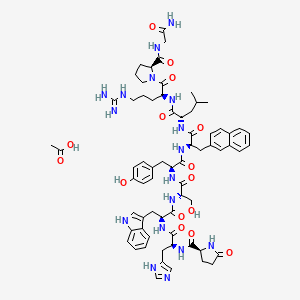
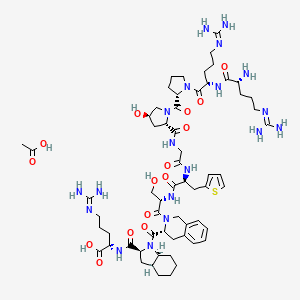
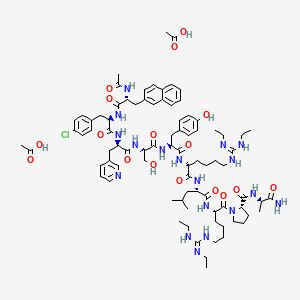
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)
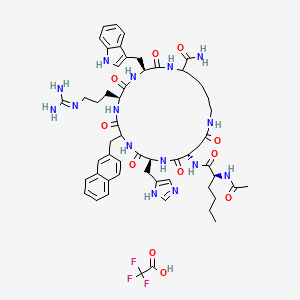
![5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one](/img/structure/B8069893.png)
